4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Overview
Description
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
O-Alkylation: The introduction of the difluoromethoxy group is achieved through an O-alkylation reaction. This involves reacting a suitable phenol derivative with a difluoromethylating agent under basic conditions.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality. This step can be performed using oxidizing agents such as sodium chlorite in the presence of sulfamic acid.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound’s effects on cellular processes, such as epithelial-mesenchymal transformation, are investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, a process implicated in various diseases such as pulmonary fibrosis .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of dimethyl groups.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of methyl groups.
Uniqueness
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQQDZZCUFMCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039927-58-6 | |
Record name | 4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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